molecular formula C10H7F4IO2 B13670546 Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate

Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate

Cat. No.: B13670546
M. Wt: 362.06 g/mol
InChI Key: IBISMYSGEQSDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7F4IO2 and a molecular weight of 362.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzoate ester. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom using a fluorinating agent.

    Iodination: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent.

    Esterification: Finally, the esterification reaction is carried out to form the ethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H7F4IO2

Molecular Weight

362.06 g/mol

IUPAC Name

ethyl 2-fluoro-6-iodo-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7F4IO2/c1-2-17-9(16)7-6(15)4-3-5(8(7)11)10(12,13)14/h3-4H,2H2,1H3

InChI Key

IBISMYSGEQSDDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C(F)(F)F)I

Origin of Product

United States

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